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Compound of Interest

Compound Name:
1,1-Difluoro-5-methylhexane-2,4-

dione

Cat. No.: B13073130

Get Quote

Executive Summary & Chemical Identity
1,1-Difluoro-5-methylhexane-2,4-dione (CAS 893644-06-9) is a

-diketone featuring a terminal difluoromethyl (

) group. Unlike its trifluoromethyl (

) analogs, the

moiety acts as a lipophilic hydrogen bond donor, offering unique bioisosteric properties for drug
discovery and tunable electronic effects for metal chelation.
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Property Specification

IUPAC Name 1,1-Difluoro-5-methylhexane-2,4-dione

CAS Number 893644-06-9

Molecular Formula

Molecular Weight 164.15 g/mol

InChI Key UQHZVKZQGUUKKE-UHFFFAOYSA-N

SMILES CC(C)C(=O)CC(=O)C(F)F

Structural Class
Fluorinated

-Diketone / Bioisostere

Elemental Analysis & Purity Standards
For researchers synthesizing or procuring this compound, the following elemental composition

data serves as the Reference Standard for purity validation. Deviations >0.4% typically indicate

solvent occlusion or incomplete condensation.

Theoretical Elemental Composition (Reference)

Element Symbol
Atomic
Mass

Count
Mass
Contributio
n

%

Composition

(Calc)

Carbon C 12.011 7 84.077 51.22%

Hydrogen H 1.008 10 10.080 6.14%

Fluorine F 18.998 2 37.996 23.15%

Oxygen O 15.999 2 31.998 19.49%

Acceptance Criteria for Experimental Data
When validating a batch via Combustion Analysis (CHN) or Fluorine NMR:

Carbon: 50.80% – 51.60%
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Hydrogen: 5.90% – 6.40%

Nitrogen: Must be < 0.1% (Presence indicates contamination from amine bases used in

synthesis).

Comparative Performance: vs. vs.
The selection of the difluoromethyl variant over the trifluoro- or non-fluorinated parent is driven

by specific physicochemical requirements. The table below contrasts 1,1-Difluoro-5-
methylhexane-2,4-dione with its primary alternatives.

Functional Comparison Table
Feature

1,1-Difluoro-

(Target)
1,1,1-Trifluoro-

(Alternative 1)
5-Methylhexane-

(Alternative 2)

Formula

CAS Ref 893644-06-9 30984-28-2 7307-03-1

Acidity (

)
~8.5 – 9.0 (Predicted)

~6.5 – 7.0 (High

Acidity)

~9.0 – 10.0 (Low

Acidity)

H-Bonding
Donor & Acceptor (

)

Acceptor Only (

)
None (Methyl group)

Lipophilicity
Moderate (

effects)
High Low

Metal Binding
Tunable stability;

softer character

Very strong Lewis

acidity
Standard hard donor

Primary Use
Bioisostere for -OH/-

SH; H-bond donor

NMR Shift Reagent;

Extraction
General Ligand

Mechanistic Insight[2][11]
The
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Advantage: The difluoromethyl group is a "lipophilic hydrogen bond donor." It mimics the
polarity of a hydroxyl (

) or thiol (

) group but with significantly higher metabolic stability and lipophilicity. In metal complexes, it
withdraws less electron density than

, resulting in a metal-ligand bond that is electronically intermediate between the electron-
poor

complexes and electron-rich alkyl complexes.

Synthesis & Validation Workflow
Since this compound is often a custom synthesis target, the following protocol outlines the

standard Claisen Condensation route, optimized for difluoromethyl ketones.

Reaction Logic
The synthesis relies on the condensation of Ethyl Difluoroacetate with 3-Methyl-2-butanone

(Isopropyl Methyl Ketone). The reaction is regioselective for the methyl group of the ketone due

to steric hindrance at the isopropyl site.

Workflow Diagram (DOT)

Starting Materials
Ethyl Difluoroacetate + 

3-Methyl-2-butanone

Base Activation
(NaOEt or LiHMDS)
Solvent: Et2O/THF

Mix Enolate Formation
(Kinetic Control)

Deprotonation Claisen Condensation
(- EtOH)

Nucleophilic Attack Acid Hydrolysis
(HCl/H2SO4)

Quench Crude Product
(Keto-Enol Mixture)

Extract Purification
Copper Chelate Precip.
OR Vacuum Distillation

Isolate Pure 1,1-Difluoro-
5-methylhexane-2,4-dione

Yield ~65-75%

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow via Claisen condensation, highlighting the critical

purification step via Copper(II) chelation or distillation.

Detailed Protocol Steps
Reagents: 1.0 eq Ethyl difluoroacetate, 1.0 eq 3-methyl-2-butanone, 1.1 eq Sodium Ethoxide

(NaOEt).
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Condensation: Add the ketone dropwise to a suspension of NaOEt in dry ether/THF at 0°C.

Stir for 30 mins to form the enolate.

Addition: Add Ethyl difluoroacetate slowly. The mixture typically turns yellow/orange.

Reflux: Allow to warm to room temperature and reflux for 2-4 hours to drive the equilibrium

(removal of ethanol helps).

Workup: Acidify with 10%

to pH ~2 to protonate the enolate. Extract with diethyl ether.

Purification (Critical):

Method A (Distillation): Vacuum distillation is effective if the boiling point difference

between product and starting material is >20°C.

Method B (Copper Chelate): Add aqueous Copper(II) Acetate. The bis-chelate complex (

) precipitates (blue/green solid). Filter, wash, and decompose with dilute acid to release
the ultra-pure ligand.

Decision Matrix: When to use ?
Use the following logic to determine if 1,1-Difluoro-5-methylhexane-2,4-dione is the correct

choice for your application:
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Experimental Goal

Is high acidity (pKa < 7)
required?

Use 1,1,1-Trifluoro-
(CF3 Analog)

Yes

Is H-Bond donor capability
required?

No

Use 1,1-Difluoro-5-methylhexane-2,4-dione
(Target Compound)

Yes (Bioisostere)

Use 5-Methylhexane-2,4-dione
(Non-fluorinated)

No (Standard Ligand)

Click to download full resolution via product page

Figure 2: Selection logic for beta-diketone derivatives based on acidity and hydrogen bonding

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1,1-difluoro-5-methylhexane-2,4-dione | 893644-06-9 [sigmaaldrich.com]

3. 1522-22-1|1,1,1,5,5,5-Hexafluoropentane-2,4-dione|BLD Pharm [bldpharm.com]
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methylhexane-2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13073130/docs#comparative-specification-guide-1-1-
difluoro-5-methylhexane-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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